(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is to use a series of protection and deprotection steps to selectively functionalize the molecule. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to ensure consistency and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like sodium azide (NaN₃) in a polar aprotic solvent.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and ethoxyphenyl groups may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl: A similar compound with different functional groups.
(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl: Another related compound with variations in the aromatic substituents.
Uniqueness
The unique combination of functional groups and stereochemistry in (2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde makes it particularly interesting for research and development. Its ability to undergo a variety of chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
Molecular Formula |
C22H25ClO7 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde |
InChI |
InChI=1S/C22H25ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11-12,18-21,25-27H,3,10H2,1-2H3/t18-,19-,20+,21-,22+/m1/s1 |
InChI Key |
LPWQBYWTTRZKNN-BDHVOXNPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C=O)O)O)O)OC)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C=O)O)O)O)OC)Cl |
Origin of Product |
United States |
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